Tert-butyl 2-cyclohexylidenehydrazinecarboxylate Tert-butyl 2-cyclohexylidenehydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 60295-11-6
VCID: VC2016941
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NN=C1CCCCC1
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate

CAS No.: 60295-11-6

Cat. No.: VC2016941

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate - 60295-11-6

Specification

CAS No. 60295-11-6
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-(cyclohexylideneamino)carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,14)
Standard InChI Key VBSQBVWEZOIWGF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NN=C1CCCCC1
Canonical SMILES CC(C)(C)OC(=O)NN=C1CCCCC1

Introduction

Chemical Identity and Structure

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate, with the CAS number 60295-11-6, is an organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . Structurally, it features a tert-butyl group attached to a hydrazinecarboxylate moiety, which is further connected to a cyclohexylidene group. This compound is also known by several synonyms including 1-Boc-2-cyclohexylidenehydrazine, tert-butyl N-(cyclohexylideneamino)carbamate, and hydrazinecarboxylic acid, 2-cyclohexylidene-, 1,1-dimethylethyl ester .

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 2-cyclohexylidenehydrazinecarboxylate are summarized in Table 1:

PropertyValueReference
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Exact Mass212.15200
CAS Number60295-11-6
Physical StateNot specified--
Melting PointNot available
Boiling PointNot available
DensityNot available
PSA54.18000
LogP3.03560
HS Code2928000090

Synthesis Methods

Standard Preparation

Applications in Organic Chemistry

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate serves several important functions in organic synthesis and research:

Synthetic Intermediate

This compound functions as a key intermediate in the synthesis of various organic substances. It plays a crucial role in the preparation of:

  • Hydrazine derivatives: As demonstrated in the hydrogenation reaction to produce tert-butyl 2-cyclohexylhydrazinecarboxylate

  • Potentially bioactive compounds: The structural features of this compound make it suitable for incorporation into molecules with potential pharmacological activity

Research Applications

Recent research has highlighted the importance of tert-butyl 2-cyclohexylidenehydrazinecarboxylate in various chemical studies:

  • Oxidation studies: The compound has been mentioned in research investigating cyclohexene oxidation pathways via peroxyl radical generation

  • Domino annulation reactions: Research published in 2021 discusses the use of similar tert-butyl carbamate derivatives in organocatalytic domino annulation for synthesizing bridged and fused ring heterocycles

Research Findings

Hydrogenation Studies

A detailed study on the hydrogenation of tert-butyl 2-cyclohexylidenehydrazinecarboxylate to produce tert-butyl 2-cyclohexylhydrazinecarboxylate demonstrates the compound's utility in reduction reactions. This transformation is significant as it converts the cyclohexylidene (C=N) double bond to a cyclohexyl-NH single bond. The reaction achieves an excellent yield of 92%, indicating the efficiency of this synthetic pathway .

The product of this reaction has been characterized by 1H NMR (400 MHz, CDCl3): δ 6.05 (s, 1H), 3.89 (brs, 1H), 2.76-2.81 (m, 1H), 1.81-1.84 (m, 2H), 1.71-1.75 (m, 2H), 1.58-1.62 (m, 1H), 1.46 (s, 9H), 1.08-1.28 (5H, m) .

Structural Analogs and Derivatives

Comparative Analysis of Related Compounds

Several structural analogs of tert-butyl 2-cyclohexylidenehydrazinecarboxylate have been studied, as outlined in Table 2:

CompoundCAS NumberMolecular FormulaMolecular WeightReference
tert-butyl 2-cyclohexylhydrazinecarboxylate60295-21-8C11H22N2O2214.30
tert-butyl 2-cyclopentylhydrazinecarboxylate646071-31-0C10H20N2O2200.28
tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate16689-34-2C8H16N2O2172.22
tert-butyl 2-cyclobutylidenehydrazinecarboxylate158001-20-8Not specifiedNot specified

These structural analogs differ primarily in the cyclic moiety attached to the hydrazinecarboxylate group. The cyclic component ranges from cyclobutyl to cyclohexyl, with corresponding variations in molecular weight and potentially in reactivity.

Transformation to Related Compounds

The primary transformation documented for tert-butyl 2-cyclohexylidenehydrazinecarboxylate is its hydrogenation to form tert-butyl 2-cyclohexylhydrazinecarboxylate. This reaction is significant as it changes the compound's reactivity profile by converting the imine functionality to an amine .

Future Research Directions

Based on the current literature and the compound's structural features, several promising research directions emerge:

  • Development of novel synthetic methodologies: Exploring new catalytic systems for the efficient transformation of tert-butyl 2-cyclohexylidenehydrazinecarboxylate into complex molecular architectures

  • Medicinal chemistry applications: Investigation of hydrazine derivatives as potential pharmacophores, particularly given the documented interest in similar compounds for anti-tuberculosis research

  • Materials science: Exploration of the compound and its derivatives as building blocks for functional materials with specialized properties

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